2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol
Description
Chemical Structure: The compound features a pyrazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 4 with a 5-ethoxyphenol moiety. Its molecular formula is C₁₉H₂₀N₂O₄, with a molecular weight of 340.38 g/mol.
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-25-13-6-7-14(16(22)10-13)19-15(11-20-21-19)12-5-8-17(23-2)18(9-12)24-3/h5-11,22H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFKDWIYZMRZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and pyrazoles
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula: C19H20N2O4
- Molecular Weight: 340.4 g/mol
- IUPAC Name: 2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol
The compound features a pyrazole moiety linked to two phenolic groups, which may contribute to its biological activity through various mechanisms.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A notable study demonstrated that pyrazole derivatives could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Neuroprotective Effects
The neuroprotective properties of pyrazole derivatives have also been investigated. Research has shown that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Chemistry
Pesticide Development
Compounds with similar structures have been explored for their efficacy as pesticides. The incorporation of the pyrazole ring enhances the biological activity against pests while minimizing toxicity to non-target organisms. Studies indicate that such compounds can disrupt the hormonal systems of pests, leading to effective pest control strategies .
Material Science
Polymer Chemistry
The unique chemical structure of this compound has implications in polymer science as well. It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research into the polymerization processes involving this compound has shown promising results for developing high-performance materials .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including this compound, for their anticancer properties against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Mechanism
In an experimental model of neurodegeneration, researchers evaluated the neuroprotective effects of this compound. The compound was administered to neuronal cultures exposed to oxidative stress. Results showed a marked reduction in cell death and improved cell viability, suggesting its potential as a therapeutic agent for neuroprotection .
Mechanism of Action
The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with cellular signaling pathways, modulating the expression of various genes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Verapamil (C₂₆H₃₈N₂O₄)
- Structure : Contains two 3,4-dimethoxyphenyl groups linked via a tertiary amine and a nitrile group .
- Key Differences: Verapamil lacks a pyrazole ring, instead featuring a branched aliphatic chain. The ethoxyphenol group in the target compound may confer enhanced hydrogen-bonding capacity compared to Verapamil’s nitrile and methylamino groups.
- Pharmacological Relevance: Verapamil is a calcium channel blocker, while the target compound’s pyrazole-phenol system may target different pathways (e.g., kinase inhibition or antioxidant activity) .
(b) 5-[3-(3,4-Dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Structure: Shares a 3,4-dimethoxyphenyl-substituted pyrazole but incorporates a furan and a pentanoic acid chain .
- The dihydro-pyrazole (non-aromatic) system in this analogue reduces aromatic stabilization, affecting metabolic stability .
(c) Tacrine (C₁₃H₁₄N₂)
- Structure : A tetrahydroacridine derivative with an amine group .
- Key Differences: Tacrine’s planar acridine system enables intercalation with biomolecules, unlike the pyrazole-phenol scaffold. The ethoxyphenol group in the target compound may reduce hepatotoxicity risks compared to Tacrine’s primary amine .
Physicochemical and Pharmacokinetic Properties
Pharmacological and Functional Comparisons
- Binding Affinity: The 3,4-dimethoxyphenyl group, common in Verapamil and the target compound, is associated with calcium channel modulation . However, the pyrazole ring may shift selectivity toward kinases or inflammatory targets . The ethoxyphenol group’s electron-donating effects could enhance antioxidant capacity compared to Verapamil’s nitrile group.
- Therapeutic Potential: Verapamil: Hypertension, angina . Target Compound: Hypothesized applications in neurodegenerative diseases (via phenol-mediated redox modulation) or cancer (pyrazole-based kinase inhibition) .
Biological Activity
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol, also known as compound CID 663570, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 336.37 g/mol
- CAS Number : 354796-00-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) values were evaluated against various bacterial strains:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0625 |
| Bacillus licheniformis | 0.125 |
| Mycobacterium tuberculosis | 0.250 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as Bacillus licheniformis .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound showed a dose-dependent inhibition of cell proliferation in several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 20 |
| A549 (Lung cancer) | 25 |
The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress leading to apoptosis .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-induced inflammation models in vitro. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with varying concentrations of the compound:
| Treatment Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 40 | 35 |
| 20 | 60 | 55 |
| 30 | 75 | 70 |
This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Case Studies
- In Vivo Study on Antimicrobial Efficacy : A study conducted on mice infected with E. coli demonstrated that treatment with the compound led to a significant reduction in bacterial load in tissues compared to control groups, supporting its potential use in treating bacterial infections.
- Cell Line Study for Anticancer Effects : In a study involving human breast cancer cell lines, treatment with the compound resulted in increased apoptosis rates and decreased viability, indicating its effectiveness as an anticancer agent.
Q & A
Basic Research Questions
Q. What are established synthetic routes for preparing 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol, and how can structural purity be ensured?
- Methodological Answer : Synthesis typically involves condensation of substituted hydrazines with α,β-unsaturated ketones, followed by cyclization. For example, pyrazole derivatives are often synthesized via a Claisen-Schmidt condensation between aromatic aldehydes and ketones, followed by hydrazine cyclization (e.g., as seen in 1,5-diarylpyrazole frameworks) . Structural purity is validated using HPLC, NMR (to confirm substituent positions), and X-ray crystallography for unambiguous confirmation .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The pyrazole core and substituent orientations (e.g., dihedral angles between aryl rings) reveal steric and electronic effects critical for reactivity or biological interactions. For analogous pyrazoline derivatives, SCXRD confirmed non-planar geometries due to steric hindrance from methoxy/ethoxy groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antioxidant, antimicrobial)?
- Methodological Answer :
- Antioxidant : DPPH radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) .
- Antimicrobial : Broth microdilution (MIC/MBC determination) against Gram-positive/negative strains .
- Dose-response curves and comparisons with standard controls (e.g., ascorbic acid, ampicillin) are critical for validation.
Advanced Research Questions
Q. How do electronic effects of 3,4-dimethoxy and 5-ethoxy substituents influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The electron-donating methoxy/ethoxy groups activate the aryl rings toward electrophilic substitution but may hinder nucleophilic attacks. Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for functionalization. For example, methoxy groups in similar pyrazoles lower LUMO energy, enhancing electrophilic aromatic substitution at para positions . Experimental validation via Suzuki-Miyaura coupling or nitration is recommended .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., solvent, cell lines, incubation time).
- Metabolic Stability : Evaluate compound stability under assay conditions (e.g., via LC-MS to detect degradation).
- Structural Analogues : Compare activity trends with derivatives (e.g., replacing ethoxy with methoxy) to identify structure-activity relationships (SAR) .
Q. How can computational modeling (e.g., DFT, molecular docking) optimize this compound for target-specific applications?
- Methodological Answer :
- DFT : Calculate electrostatic potential surfaces to identify reactive sites or hydrogen-bonding motifs. For pyrazole derivatives, DFT has been used to correlate substituent effects with antioxidant activity .
- Docking : Screen against protein targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Validate with MD simulations to assess binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
